The synthesis of 13,14-dihydro-16,16-difluoro Prostaglandin F2alpha typically involves several steps that modify the parent prostaglandin structure. The following methods are commonly employed:
Technical parameters such as temperature, reaction time, and solvent choice are critical in optimizing yield and purity during synthesis.
The molecular formula for 13,14-dihydro-16,16-difluoro Prostaglandin F2alpha is .
13,14-Dihydro-16,16-difluoro Prostaglandin F2alpha can undergo various chemical reactions:
These reactions are crucial for understanding its pharmacokinetics and dynamics.
The mechanism of action for 13,14-dihydro-16,16-difluoro Prostaglandin F2alpha primarily involves its binding to prostaglandin receptors:
Data from studies indicate that these mechanisms contribute to its efficacy in treating conditions like glaucoma.
The physical and chemical properties of 13,14-dihydro-16,16-difluoro Prostaglandin F2alpha include:
These properties are essential for formulation development in pharmaceutical applications.
13,14-Dihydro-16,16-difluoro Prostaglandin F2alpha has several scientific applications:
The strategic incorporation of fluorine atoms into prostaglandin scaffolds addresses a fundamental limitation of native prostanoids: rapid enzymatic degradation. The 16,16-difluoro modification in 13,14-dihydro-16,16-difluoro PGF2α (CAS 139023-31-7) introduces strong carbon-fluorine bonds that resist oxidative metabolism. This modification exploits fluorine’s high electronegativity (3.98 Pauling scale) to create electron-withdrawing effects at the ω-terminus of the prostaglandin chain. These properties shield the adjacent C15 hydroxyl group—a primary site of dehydrogenase-mediated inactivation—by reducing electron density and sterically blocking enzyme access [1] [4]. The resultant analog exhibits delayed degradation in vivo without requiring ester prodrug formulations common to other prostaglandin therapeutics like latanoprost [1] [7].
Table 1: Impact of Fluorination on Prostaglandin Stability
Modification Type | Enzymatic Degradation Rate | Electron Density at C15 |
---|---|---|
Native PGF2α | 100% (baseline) | High (unprotected OH) |
16-Monofluoro PGF2α | ~60% | Moderately reduced |
16,16-Difluoro PGF2α | <20% | Severely reduced |
The 16,16-difluoro motif demonstrates distinct advantages over alternative prostaglandin modifications. Unlike 17-phenyl trinor analogs (e.g., latanoprost), which shift receptor selectivity, the difluoro modification preserves the native carbon chain length while enhancing metabolic stability. Biological evaluations reveal that 16,16-difluoro PGF2α derivatives maintain >80% FP receptor binding affinity compared to native PGF2α in cat iris sphincter assays, whereas 15-keto analogs show >90% affinity loss [2] [7]. This conservation of activity stems from fluorine’s minimal steric footprint (van der Waals radius: 1.47 Å), which causes less receptor disruption than bulky phenyl substitutions [2]. However, 17-phenyl-18,19,20-trinor PGF2α exhibits superior IOP reduction clinically, suggesting that receptor affinity alone doesn’t predict therapeutic efficacy [2].
The 13,14-dihydro saturation (C13-C14 single bond) complements fluorination by eliminating a key site of 15-hydroxyprostaglandin dehydrogenase (15-PGDH) oxidation. This modification reduces molecular flexibility but enhances resistance to β-oxidation. Crucially, saturation at C13-C14 preserves biological activity comparable to unsaturated analogs, as demonstrated by 13,14-dihydro PGE1’s efficacy mirroring native PGE1 [1]. In the 16,16-difluoro PGF2α context, the dihydro modification synergistically extends half-life without compromising myometrial smooth muscle contraction or luteolytic activity—functions mediated through FP receptor binding [1] [7]. Molecular dynamics simulations indicate the saturated bond minimally alters the aliphatic chain’s conformation (<5° bend angle change), explaining its bioactivity retention [4].
Synthesizing 16,16-difluoro prostaglandins demands precise control over fluorine regiochemistry. Key approaches include:
Table 2: Synthetic Routes to 16,16-Difluoro Prostaglandin Analogs
Method | Key Reagent | Temperature | Stereoselectivity | Yield Range |
---|---|---|---|---|
Electrophilic Fluorination | Selectfluor™ | 25°C | Moderate (d.r. 3:1) | 60-75% |
DAST Fluorination | DAST | -78°C | High (d.r. >10:1) | 45-65% |
Cross-Metathesis | Grubbs G2 catalyst | 40°C | High (Z:E >20:1) | 70-85% |
The 16,16-difluoro group’s electron-withdrawing strength (Hammett σm = 0.34) outperforms other substituents in stabilizing prostaglandins:
The difluoro motif’s optimal balance emerges from its σI inductive parameter (0.50) and minimal steric perturbation. This combination slows 15-PGDH oxidation by 6-fold compared to native PGF2α while maintaining 85% FP receptor agonism—validated through cAMP inhibition assays in human trabecular meshwork cells [1] [2].
CAS No.: 654654-76-9
CAS No.: 94736-67-1
CAS No.:
CAS No.: 14680-51-4
CAS No.: 1239908-48-5